7-methoxy-4-(trifluoromethyl)-1H-indole
Description
Properties
IUPAC Name |
7-methoxy-4-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-8-3-2-7(10(11,12)13)6-4-5-14-9(6)8/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJIXOCKLZXUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(F)(F)F)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279953 | |
| Record name | 7-Methoxy-4-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-94-8 | |
| Record name | 7-Methoxy-4-(trifluoromethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-4-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-(trifluoromethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxyindole and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
7-Methoxy-4-(trifluoromethyl)-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent marker in biological assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-methoxy-4-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Electronic Effects
7-Methoxy-1H-indole-3-carboxylic acid ():
- Substituents: Methoxy at C7, carboxylic acid at C3.
- Properties: Higher polarity due to the carboxylic acid group, as evidenced by its melting point (199–201°C) and solubility in polar solvents.
- Comparison: The absence of -CF₃ in this compound reduces its lipophilicity compared to 7-methoxy-4-CF₃-1H-indole, which would exhibit enhanced membrane permeability due to the -CF₃ group .
2-(Trifluoromethyl)-3-(4-fluorobenzyl)-1H-indole (4d) ():
- Substituents: -CF₃ at C2, 4-fluorobenzyl at C3.
- Properties: High yield (96%) and liquid form (brown oil) at room temperature, indicating lower crystallinity.
- Comparison: The C2-CF₃ substitution in 4d contrasts with the C4-CF₃ in the target compound. C4 substitution may alter π-stacking interactions in biological systems compared to C2-substituted analogs .
Physicochemical Properties
| Compound | Substituents | Melting Point/Form | Yield | Key Functional Groups |
|---|---|---|---|---|
| 7-Methoxy-4-CF₃-1H-indole* | C7-OCH₃, C4-CF₃ | Not reported | N/A | -CF₃, -OCH₃ |
| 7-Methoxy-1H-indole-3-COOH | C7-OCH₃, C3-COOH | 199–201°C (solid) | N/A | -COOH, -OCH₃ |
| 4d (C2-CF₃, C3-benzyl) | C2-CF₃, C3-(4-F-benzyl) | Liquid (brown oil) | 96% | -CF₃, -F |
| Methyl 7-CF₃-1H-indole-3-COOCH₃ | C7-CF₃, C3-COOCH₃ | Not reported | N/A | -CF₃, ester |
*Hypothetical data inferred from analogs.
- Trifluoromethyl Position : The -CF₃ group at C4 (target compound) versus C2 (4d) or C7 (methyl 7-CF₃-indole-3-carboxylate) influences electronic distribution. C4-CF₃ may sterically hinder interactions at the indole’s C3 position, a common site for bioactive molecule derivatization .
Biological Activity
Overview
7-Methoxy-4-(trifluoromethyl)-1H-indole, a compound characterized by the presence of a methoxy group and a trifluoromethyl group on the indole structure, has garnered attention for its potential biological activities. This article discusses its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound is represented as follows:
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its efficacy against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | |
| 5-Fluoro-1H-indole | A549 (Lung Cancer) | 20 | |
| 4,5-Difluoro-1H-indole | HeLa (Cervical Cancer) | 25 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the interaction with microbial membranes, leading to increased potency against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 12 | |
| 4-Fluoro-7-hydroxyindole | S. aureus | 10 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell survival and apoptosis.
- Interaction with DNA : The indole structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the indole core significantly affect biological activity. For instance:
- The introduction of the trifluoromethyl group at position 4 increases potency compared to its non-fluorinated counterparts.
- The methoxy group at position 7 is crucial for maintaining solubility and enhancing biological interactions.
Table 3: SAR Analysis
| Substituent | Position | Effect on Activity |
|---|---|---|
| Trifluoromethyl | 4 | Increases potency |
| Methoxy | 7 | Enhances solubility |
| Nitrile | Varies | Reduces potency |
Case Studies
- Study on Anti-Trypanosomal Activity : A study investigated the efficacy of various indole derivatives against Trypanosoma brucei, revealing that compounds with trifluoromethyl substitutions exhibited improved activity compared to their analogs without fluorine .
- HDAC Inhibition : Another study explored the role of indoles in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression. The findings suggested that fluorinated indoles could serve as effective HDAC inhibitors, thus contributing to their anticancer properties .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 7-methoxy-4-(trifluoromethyl)-1H-indole?
- Methodology : A typical approach involves halogenation or functionalization of indole precursors. For example, the trifluoromethyl group can be introduced via electrophilic substitution using reagents like trifluoromethylating agents under inert atmospheres (e.g., nitrogen). Methoxy groups are often added via nucleophilic substitution or alkylation of hydroxylated intermediates. Key steps include:
- Catalytic systems : BF₃·Et₂O as a Lewis acid to stabilize intermediates (e.g., in N-methoxyindole synthesis) .
- Reaction monitoring : HPLC or TLC to track reaction progress and optimize yield (e.g., 65% yield achieved in a related indole synthesis) .
- Purification : Column chromatography with solvents like ethyl acetate/hexane or recrystallization from acetonitrile/methanol .
Q. How is the structure of this compound confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolves substituent positions and confirms stereochemistry (e.g., crystal structures of trifluoromethylated indoles resolved at 100 K with R factor < 0.08) .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups via characteristic shifts (e.g., δ ~3.8 ppm for -OCH₃ and δ ~110–125 ppm for -CF₃ in ¹³C) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks for C₁₀H₈F₃NO) .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized?
- Variables to test :
- Catalyst loading : BF₃·Et₂O in stoichiometric vs. catalytic amounts .
- Temperature : Reflux conditions (e.g., 80–100°C) vs. room temperature for sensitive intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) may enhance trifluoromethylation efficiency .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Mechanistic insight : The -CF₃ group is strongly electron-withdrawing, which deactivates the indole ring toward electrophilic substitution but facilitates nucleophilic attacks at the 4-position.
- Experimental validation :
- Suzuki-Miyaura coupling : Use Pd catalysts to couple this compound with boronic acids. Monitor regioselectivity via ¹⁹F NMR .
- Contradictions : Conflicting reports on reactivity may arise from competing pathways; DFT calculations can model charge distribution .
Q. What strategies resolve contradictions in spectral data for trifluoromethylated indoles?
- Common issues : Overlapping signals in ¹H NMR (e.g., methoxy and aromatic protons).
- Solutions :
- DEPT-135 NMR : Differentiates CH₃ (methoxy) from quaternary carbons.
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations .
- Crystallographic validation : X-ray structures provide unambiguous assignments (e.g., resolving -CF₃ orientation in solid state) .
Q. How can computational methods aid in designing derivatives of this compound?
- Approaches :
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes inhibited by trifluoromethylindoles) .
- QSAR models : Correlate substituent effects (e.g., -OCH₃ vs. -CF₃) with bioactivity .
- Validation : Compare predicted vs. experimental IC₅₀ values for derivatives .
Methodological Considerations
Q. What precautions are critical when handling this compound?
- Safety protocols :
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential volatility of trifluoromethylated compounds .
- Waste disposal : Segregate halogenated waste for specialized treatment .
Q. How are stability issues addressed during storage of trifluoromethylindoles?
- Storage conditions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
